molecular formula C14H16O5 B14344857 Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate CAS No. 100046-97-7

Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate

Cat. No.: B14344857
CAS No.: 100046-97-7
M. Wt: 264.27 g/mol
InChI Key: UCFGXSHHEYZTGB-UHFFFAOYSA-N
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Description

Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate is an organic compound with the molecular formula C13H14O5 It is known for its unique structure, which includes a methoxyphenyl group and a butanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate typically involves the condensation of dimethyl malonate with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions are influenced by the presence of functional groups and the overall molecular structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate is unique due to its specific structural features, which confer distinct reactivity and properties. Its methoxyphenyl group and butanedioate moiety allow it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

CAS No.

100046-97-7

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate

InChI

InChI=1S/C14H16O5/c1-17-12-6-4-10(5-7-12)8-11(14(16)19-3)9-13(15)18-2/h4-8H,9H2,1-3H3

InChI Key

UCFGXSHHEYZTGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C(CC(=O)OC)C(=O)OC

Origin of Product

United States

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